![molecular formula C10H11BrO2 B154260 4-(3-Bromophenyl)butanoic acid CAS No. 899350-32-4](/img/structure/B154260.png)
4-(3-Bromophenyl)butanoic acid
Overview
Description
4-(3-Bromophenyl)butanoic acid is a brominated aromatic compound that is structurally related to various other compounds synthesized for different applications, such as pharmaceuticals and attractants for agricultural pests. Although the provided papers do not directly discuss 4-(3-Bromophenyl)butanoic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 4-(3-Bromophenyl)butanoic acid.
Synthesis Analysis
The synthesis of related brominated aromatic compounds typically involves multi-step reactions, including bromination, condensation, and reduction processes. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through bromination of vanillin, followed by aldol condensation and a reduction reaction, yielding a 68% yield . Similarly, 4-(3-Amino-2-carboxy phenyl) butanoic acid was synthesized from 3-(3-nitro benzoyl) propionate ether through a series of reactions including nitro reduction and ring-opening, suitable for industrial-scale production . These methods could potentially be adapted for the synthesis of 4-(3-Bromophenyl)butanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as FT-IR, GC-MS, and NMR . X-ray crystallography can also be used to determine the precise structure of such compounds, as demonstrated for amino-3-fluorophenyl boronic acid . These techniques would be applicable for analyzing the molecular structure of 4-(3-Bromophenyl)butanoic acid to confirm its synthesis and to understand its structural properties.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including Suzuki cross-coupling and other reactions relevant to organic synthesis . The reactivity of the bromine atom makes these compounds versatile intermediates for further chemical transformations. The chemical behavior of 4-(3-Bromophenyl)butanoic acid would likely be influenced by the presence of the bromine atom and the carboxylic acid group, enabling it to undergo reactions typical for these functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds, such as vibrational spectra, hyperpolarizability, and molecular orbitals, can be studied using computational methods and spectroscopy . These properties are crucial for understanding the behavior of the compounds in different environments and for their potential applications. For 4-(3-Bromophenyl)butanoic acid, similar analyses would provide insights into its reactivity, stability, and suitability for various applications.
Scientific Research Applications
1. Development of Anti-Diabetic Agents
4-(3-Bromophenyl)butanoic acid is used in the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, showing promise as anti-diabetic agents. This study involved a series of chemical transformations and evaluations of antidiabetic potential, revealing that certain compounds exhibited significant inhibition of the α-glucosidase enzyme, indicating potential use in diabetes treatment (Nazir et al., 2018).
2. Synthesis of LY518674 Intermediate
A research outlined a solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, an important intermediate in the creation of LY518674. This process involves the demethylation of 4-(4-methoxyphenyl)butanoic acid, highlighting an environmentally friendly approach to producing significant pharmaceutical intermediates (Delhaye et al., 2006).
3. Antibacterial Compounds Synthesis
This compound serves as a starting material for synthesizing a series of heterocyclic compounds with expected antibacterial activities. The study focused on preparing aroylacrylic acids, pyridazinones, and furanones derivatives, with potential applications in combating bacterial infections (El-Hashash et al., 2015).
4. Borylation in Organometallic Chemistry
In the field of organometallic chemistry, ω-(4-Bromophenyl)alkanoic acids, closely related to 4-(3-Bromophenyl)butanoic acid, were synthesized and used for borylation studies. This research provides insights into novel methods of synthesizing organoboron compounds, which are essential in various chemical reactions (Zaidlewicz & Wolan, 2002).
5. Development of Synthetic Ion Channels
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a derivative, has been utilized to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. This application is significant in the field of nanotechnology and could lead to advancements in controlled release systems, sensing technologies, and information processing (Ali et al., 2012).
6. Thymidylate Synthase Inhibitors Synthesis
4-(3-Amino-2-carboxy phenyl) butanoic acid, a derivative, acts as a key intermediate for synthesizing new thymidylate synthase inhibitors. This demonstrates its utility in creating novel compounds that could have therapeutic applications, especially in cancer treatment (Yuan Guo-qing, 2013).
Safety And Hazards
properties
IUPAC Name |
4-(3-bromophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSLVHKDBWJPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592857 | |
Record name | 4-(3-Bromophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)butanoic acid | |
CAS RN |
899350-32-4 | |
Record name | 4-(3-Bromophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-bromophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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